2-Tert-butylbenzene-1-sulfonamide
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Overview
Description
2-Tert-butylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . It is a derivative of benzene, where a tert-butyl group and a sulfonamide group are attached to the benzene ring. This compound is extensively used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride, which is then reacted with ammonia or an amine to produce the sulfonamide .
Industrial Production Methods
Industrial production of 2-tert-butylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of this compound .
Scientific Research Applications
2-Tert-butylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butylbenzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
N-Butylbenzenesulfonamide: A similar sulfonamide compound with a butyl group instead of a tert-butyl group.
Uniqueness
2-Tert-butylbenzene-1-sulfonamide is unique due to the presence of both the tert-butyl and sulfonamide groups, which confer distinct chemical properties and reactivity compared to similar compounds . The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKMRJVRIRSIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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